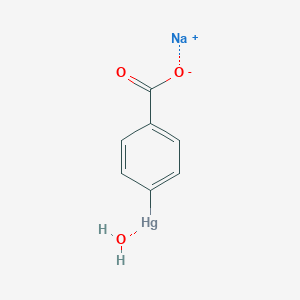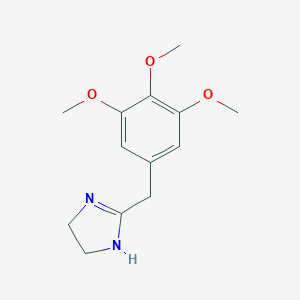![molecular formula C25H16O2 B086327 3,3'-Spirobi[3H-naphtho[2,1-b]pyran] CAS No. 178-10-9](/img/structure/B86327.png)
3,3'-Spirobi[3H-naphtho[2,1-b]pyran]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Spirobi(3H-naphtho(2,1-b)pyran) is a chemical compound known for its unique structural properties and photochromic behavior. This compound belongs to the family of naphthopyrans, which are widely studied for their applications in various fields, including material science and photochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Spirobi(3H-naphtho(2,1-b)pyran) typically involves the reaction of naphthol derivatives with appropriate aldehydes under acidic conditions. The reaction proceeds through a condensation mechanism, forming the spirobi structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of 3,3’-Spirobi(3H-naphtho(2,1-b)pyran) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
化学反应分析
Types of Reactions
3,3’-Spirobi(3H-naphtho(2,1-b)pyran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthopyran structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
科学研究应用
3,3’-Spirobi(3H-naphtho(2,1-b)pyran) has numerous scientific research applications:
Material Science: Used in the development of photochromic materials for smart windows and lenses.
Photochemistry: Studied for its photochromic properties, which are useful in light-sensitive applications.
Biology and Medicine: Investigated for potential use in drug delivery systems and as molecular probes.
Industry: Employed in the production of dyes, pigments, and other color-changing materials.
作用机制
The mechanism of action of 3,3’-Spirobi(3H-naphtho(2,1-b)pyran) involves photoinduced ring-opening reactions. Upon exposure to light, the compound undergoes a reversible transformation from a closed spiro form to an open merocyanine form. This transformation is facilitated by the absorption of photons, which provide the necessary energy for the ring-opening process. The molecular targets and pathways involved include the interaction with light-sensitive receptors and the subsequent generation of colored species .
相似化合物的比较
Similar Compounds
3,3-Diphenyl-3H-naphtho(2,1-b)pyran: Known for its photochromic properties and used in ophthalmic lenses.
3,3-Diaryl-3H-naphtho(2,1-b)pyran: Exhibits similar photochromic behavior and is used in various light-sensitive applications.
Uniqueness
3,3’-Spirobi(3H-naphtho(2,1-b)pyran) is unique due to its spirobi structure, which provides enhanced stability and distinct photochromic properties compared to other naphthopyrans. This uniqueness makes it particularly valuable in applications requiring long-lasting and reversible color changes .
属性
CAS 编号 |
178-10-9 |
|---|---|
分子式 |
C25H16O2 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
3,3'-spirobi[benzo[f]chromene] |
InChI |
InChI=1S/C25H16O2/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-25(26-23)16-14-22-20-8-4-2-6-18(20)10-12-24(22)27-25/h1-16H |
InChI 键 |
XJPKXCFTCNYEKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
Key on ui other cas no. |
178-10-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)








